Methylcyclopentadiene Dimer (MCPD Dimer)

Overview

Description

Methylcyclopentadiene dimer is used to study the competition with ethylene for binding and biological activities. It is used in the synthesis of rubbers and resins intended for use in contact with food or drink . Dehydration of the alcohol under mild conditions followed by low-temperature thermal dimerization yields methylcyclopentadiene dimer, which can be readily converted into a high-density fuel .

Synthesis Analysis

The synthesis of MCPD involves the transformation of cellulose into 3-methylcyclopent-2-enone (MCP) and subsequent selective hydrodeoxygenation to MCPD over a zinc-molybdenum oxide catalyst . The excellent performance of the zinc-molybdenum oxide catalyst is attributed to the formation of ZnMoO3 species during the reduction of ZnMoO4 .

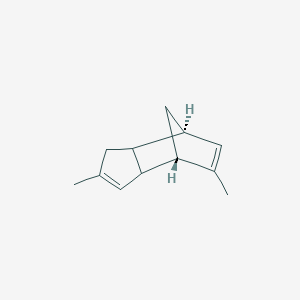

Molecular Structure Analysis

The structure of MCPD was established by 1H- and 13C-NMR spectroscopy . More detailed information about the structure can be found in the references .

Chemical Reactions Analysis

The rate constants of some key H-abstraction reactions from MCPD to produce the methylcyclopentadienyl radical and the formation of fulvene and benzene from the latter are theoretically determined . The reaction kinetics leading to the formation, decomposition, and growth of the first aromatic ring are important in understanding the reactivities of MCPD .

Physical And Chemical Properties Analysis

MCPD has a molecular weight of 160.25 g/mol, a density of 0.941 g/mL at 25 °C, a melting point of -51 °C, and a boiling point of 200 °C . It is insoluble in water .

Scientific Research Applications

Separation and Characterization

MCPD Dimer's components were identified and characterized using capillary gas chromatography and molecular spectroscopy. This study provides insights into the compound's dimeric nature and the structural transformations it can undergo (Díez et al., 1991).

Molecular Simulation Studies

Computational chemistry methods have been used to predict the thermodynamic properties of MCPD Dimer, particularly its reactivity, isomerization, dimerization, and oxidation reactions. These studies are crucial for designing safer chemical processes (Wang et al., 2009).

Kinetic Studies

The kinetics of MCPD Dimer dissociation were examined using a gas chromatographic column as a chemical reactor. This research sheds light on the reaction mechanisms and solvent effects on these processes (Langer et al., 1976).

Application in High-Performance Fuels

Research has shown that MCPD Dimer can be synthesized from biomass derivatives like 5-methyl furfural, yielding high-density and thermally stable jet fuels. This signifies its potential as an alternative to fossil-based fuels (Nie et al., 2020).

Isomerization Processes

A study explored the slow oxidation and isomerization of MCPD Dimer in different solvent environments, highlighting the nature of these reactions and the influence of acid media (Díez et al., 2007).

NMR Spectroscopy Characterization

The assignment of carbons in different isomers of MCPD Dimer was conducted using 13C NMR spectroscopy. This approach aids in understanding the molecular structure of MCPD Dimer and its isomers (Laurens et al., 1991).

Hydrogenation Kinetics

A study on the hydrogenation of MCPD Dimer over a Pd/C catalyst analyzed the reactivity and developed a kinetic model for the hydrogenation process, contributing to the understanding of the consecutive hydrogenation mechanism of polycyclic hydrocarbon fuels derived from biomass (Hao et al., 2015).

Mechanism of Action

The excellent performance of the zinc-molybdenum oxide catalyst in the synthesis of MCPD is attributed to the formation of ZnMoO3 species during the reduction of ZnMoO4 . Experiments reveal that preferential interaction of ZnMoO3 sites with the C=O bond instead of C=C bond in vapor-phase hydrodeoxygenation of MCP leads to highly selective formations of MCPD .

Safety and Hazards

Future Directions

The exploration of highly efficient processes to convert renewable biomass to fuels and value-added chemicals is stimulated by the energy and environment problems . The synthesis of MCPD with cheaper and more abundant biomass is highly expected . Methylcyclopentadiene dimer and trimer based fuels are synthesized from 5-methyl furfural for the first time with yields as high as 74.4%. They exhibit both high density and high thermal stability that are better than those of widely used fossil based jet fuels such as JP-10 and JP-7, and represent types of high-performance fuels .

properties

IUPAC Name |

(1S,7R)-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3/t9-,10-,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYZZHQSZMZIG-QYNFOATHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CC(C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2[C@@H]3C[C@H](C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.2 [mmHg] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(4S,7R)-2,5-Dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)